molecular formula C9H18ClNO3 B13754805 Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester CAS No. 60480-09-3

Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester

Cat. No.: B13754805
CAS No.: 60480-09-3
M. Wt: 223.70 g/mol
InChI Key: IRJWUNGHVUZNPQ-UHFFFAOYSA-N
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Description

Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester is a chemical compound with the molecular formula C9H18ClNO3. It is known for its unique structure, which includes a carbamate group, an isopropoxypropyl chain, and a 2-chloroethyl ester moiety . This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester typically involves the reaction of 3-isopropoxypropylamine with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by forming covalent bonds with active site residues. It can also undergo hydrolysis to release active intermediates that exert biological effects. The pathways involved include nucleophilic substitution and hydrolysis reactions .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-methoxypropyl)-, 2-chloroethyl ester
  • Carbamic acid, (3-ethoxypropyl)-, 2-chloroethyl ester
  • Carbamic acid, (3-butoxypropyl)-, 2-chloroethyl ester

Uniqueness

Carbamic acid, (3-isopropoxypropyl)-, 2-chloroethyl ester is unique due to its specific isopropoxypropyl chain, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

60480-09-3

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

2-chloroethyl N-(3-propan-2-yloxypropyl)carbamate

InChI

InChI=1S/C9H18ClNO3/c1-8(2)13-6-3-5-11-9(12)14-7-4-10/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

IRJWUNGHVUZNPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)OCCCl

Origin of Product

United States

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